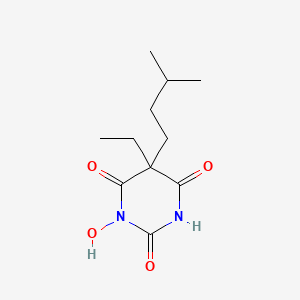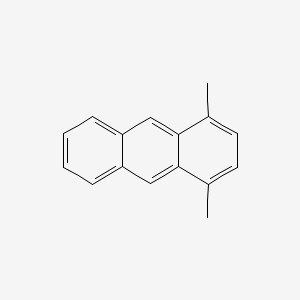
N-Hydroxy Amobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy Amobarbital is a chemical compound belonging to the class of diazinane triones. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and a 3-methylbutyl group attached to a diazinane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Amobarbital typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of Functional Groups: The ethyl, hydroxy, and 3-methylbutyl groups are introduced through subsequent reactions. These steps may involve alkylation, hydroxylation, and other functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This method involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors, optimizing reaction conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy Amobarbital can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
N-Hydroxy Amobarbital has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Hydroxy Amobarbital involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to receptors, modulating cellular signaling pathways.
Chemical Reactivity: The compound’s functional groups may participate in chemical reactions, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-1-hydroxy-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure with a different alkyl group.
5-Ethyl-1-hydroxy-5-(3-methylpentyl)-1,3-diazinane-2,4,6-trione: Similar structure with a longer alkyl chain.
5-Ethyl-1-hydroxy-5-(3-methylhexyl)-1,3-diazinane-2,4,6-trione: Similar structure with an even longer alkyl chain.
Uniqueness
N-Hydroxy Amobarbital is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds with different alkyl groups or chain lengths.
Propriétés
Numéro CAS |
58359-49-2 |
|---|---|
Formule moléculaire |
C11H18N2O4 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
5-ethyl-1-hydroxy-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6-5-7(2)3)8(14)12-10(16)13(17)9(11)15/h7,17H,4-6H2,1-3H3,(H,12,14,16) |
Clé InChI |
YEUMGUWIUSGGRU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)






![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)

